13-Methyltetrahydroberberine is a chemical compound derived from berberine, a well-known isoquinoline alkaloid found in various plants, particularly in the genus Berberis. This compound has garnered attention due to its enhanced biological activities compared to its parent compound, including stronger anti-adipogenic effects, making it a potential candidate for therapeutic applications in metabolic disorders such as obesity and diabetes.
13-Methyltetrahydroberberine is synthesized from berberine, which is extracted from several plant species, including Berberis vulgaris (barberry) and Coptis chinensis. The biosynthesis of this compound involves enzymatic modifications of the berberine structure, particularly through methylation processes that enhance its pharmacological properties.
Chemically, 13-Methyltetrahydroberberine belongs to the class of benzylisoquinoline alkaloids. It is characterized by the presence of a tetrahydroberberine backbone with a methyl group at the 13th position. This structural modification is crucial for its improved bioactivity compared to other derivatives of berberine.
The synthesis of 13-Methyltetrahydroberberine can be achieved through various methods, including:
The synthetic route often requires careful control of reaction conditions (temperature, pH) and purification steps (chromatography) to isolate the desired compound in high yield and purity. The use of analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is essential for confirming the structure and purity of the synthesized compound.
The molecular formula of 13-Methyltetrahydroberberine is C_{19}H_{22}N_2O_4. Its structure features a complex arrangement typical of isoquinoline alkaloids, with a tetrahydroisoquinoline core and functional groups that contribute to its biological activity.
13-Methyltetrahydroberberine undergoes various chemical reactions typical for alkaloids, including:
Reactivity studies often utilize chromatographic methods to analyze reaction products and determine kinetic parameters associated with these transformations.
The mechanism by which 13-Methyltetrahydroberberine exerts its effects primarily involves modulation of metabolic pathways related to lipid metabolism. Key processes include:
Studies indicate that treatment with 13-Methyltetrahydroberberine significantly decreases triglyceride levels in treated cells compared to controls, highlighting its potential as an anti-obesity agent .
Relevant analyses often involve spectroscopic methods for detailed characterization.
13-Methyltetrahydroberberine (C₂₁H₂₅NO₄) is a reduced protoberberine alkaloid characterized by a tetracyclic dibenzo[a,g]quinolizinium scaffold. Its defining structural feature is a methyl group at the C-13 position, which replaces the hydrogen atom present in unmodified tetrahydroberberine (canadine). This modification generates a chiral center at C-13, resulting in two enantiomers: (13R)- and (13S)-13-methyltetrahydroberberine. The compound exists in a fully saturated form with no conjugated double bonds in its C-ring, distinguishing it from oxidized analogs like berberine (fully aromatic) or dihydroberberine (partially unsaturated) [1] [3].
Table 1: Structural Characteristics of 13-Methyltetrahydroberberine
Property | Description |
---|---|
IUPAC Name | 9,10-Dimethoxy-13-methyl-5,6,8,13a-tetrahydro-7H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline |
Molecular Formula | C₂₁H₂₅NO₄ |
Molecular Weight | 355.43 g/mol |
Key Functional Groups | Two methoxy groups (C9,C10), methylenedioxy bridge (C2,C3), tertiary amine (N7), chiral methyl (C13) |
Stereochemical Significance | C-13 chirality influences biological activity and receptor binding |
The biosynthesis of 13-methyltetrahydroberberine occurs through specialized pathways in plants such as Berberis and Coptis species. It originates from (S)-reticuline, a universal benzylisoquinoline alkaloid precursor. The committed step involves the berberine bridge enzyme (BBE), which catalyzes the stereoselective conversion of (S)-reticuline to (S)-scoulerine. Subsequent enzymatic modifications include:
Recent studies in Coptis chinensis reveal enzymatic versatility in protoberberine biosynthesis, where cytochrome P450 enzymes (e.g., CcCYP719A1) install methylenedioxy bridges, and demethylases (e.g., Cc6DM2/3) modulate methylation patterns. These enzymes enable branching pathways that generate structural diversity from shared intermediates [10].
In engineered microbial systems (e.g., Saccharomyces cerevisiae), de novo production has been achieved through:
Table 2: Structural and Functional Comparison of Key Protoberberine Alkaloids
Alkaloid | Oxidation State | C13 Modification | Key Biological Activities |
---|---|---|---|
Berberine | Quaternary (Aromatic) | Unmodified | DNA binding, antimicrobial, AMPK activation |
Tetrahydroberberine | Fully reduced | Unmodified | Sedative, GABAergic effects |
Dihydroberberine | Partially reduced | Unmodified | Enhanced bioavailability, hypoglycemic activity |
13-Methyltetrahydroberberine | Fully reduced | Methylated | Anti-adipogenic, osteogenic differentiation |
Structural Implications:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0